Ethyl 5-(2-ethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with significant potential in research applications. Its molecular formula is and it has a molecular weight of approximately 493.53 g/mol. The compound is characterized by its unique structural features, which include a thieno[3,4-d]pyridazine core, an ethoxybenzamide moiety, and a methoxyphenyl group, making it a subject of interest for various scientific studies, particularly in medicinal chemistry and drug development.
The synthesis of Ethyl 5-(2-ethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. While specific synthetic routes may vary, the general approach includes:
These steps require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of Ethyl 5-(2-ethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can be represented using various chemical notation systems:
InChI=1S/C25H23N3O6S/c1-4-33-19-9-7-6-8-17(19)22(29)26-23-20-18(14-35-23)21(25(31)34-5-2)27-28(24(20)30)15-10-12-16(32-3)13-11-15/h6-14H,4-5H2,1-3H3,(H,26,29)
CCOC1=CC=CC=C1C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)OC)C(=O)OCC
These representations highlight the compound's complexity and its potential for interacting with biological targets due to its diverse functional groups .
Ethyl 5-(2-ethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's properties or synthesizing derivatives for further studies.
Further pharmacological studies are necessary to elucidate its precise mechanism of action and potential therapeutic applications.
The physical and chemical properties of Ethyl 5-(2-ethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 493.53 g/mol |
| Purity | Typically ≥ 95% |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
These properties indicate that the compound is likely stable under standard laboratory conditions but may require specific handling procedures due to its complex structure .
Ethyl 5-(2-ethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has potential applications in various scientific fields:
Research into this compound may contribute to advancements in drug discovery and development processes .
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: